N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound featuring a thiazole ring and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia.
Formation of the Benzodioxine Moiety: The benzodioxine ring is typically formed through cyclization reactions involving catechol derivatives and appropriate electrophiles.
Coupling of the Two Moieties: The final step involves coupling the thiazole and benzodioxine moieties through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzodioxine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and benzodioxine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its thiazole ring is known for biological activity, including antimicrobial and anticancer properties .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. The thiazole ring is a common motif in many drugs, and the benzodioxine moiety adds further pharmacological interest.
Industry
Industrially, the compound can be used in the synthesis of dyes, agrochemicals, and polymers. Its versatile reactivity makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzodioxine moiety can enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Benzodioxine Derivatives: Compounds such as dioxin and its derivatives are known for their environmental and biological impacts.
Uniqueness
What sets N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide apart is the combination of the thiazole and benzodioxine moieties, which provides a unique scaffold for drug design and material science applications. This dual functionality allows for a broader range of chemical reactions and biological activities.
Properties
Molecular Formula |
C15H15N3O4S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O4S/c1-9-6-17-15(23-9)18-13(19)7-16-14(20)12-8-21-10-4-2-3-5-11(10)22-12/h2-6,12H,7-8H2,1H3,(H,16,20)(H,17,18,19) |
InChI Key |
XLRRGXNZSBTLSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CNC(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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